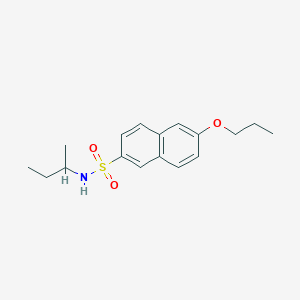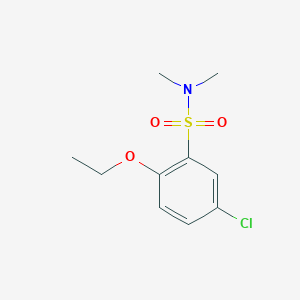
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, also known as TPBS, is a sulfonamide compound that has gained significant interest in scientific research. TPBS is a white crystalline solid with a molecular formula of C14H21NO3S and a molecular weight of 291.38 g/mol. This compound has been extensively studied for its various applications in different fields of research, including biochemistry, pharmacology, and chemical biology.
Wirkmechanismus
The mechanism of action of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide involves the binding of the compound to the active site of CA IX, leading to the inhibition of its enzymatic activity. CA IX is an essential enzyme involved in regulating the pH of cancer cells, and its inhibition by N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide leads to an increase in intracellular acidity, resulting in cancer cell death.
Biochemical and Physiological Effects
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory properties and has been reported to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in lab experiments is its high potency and specificity towards CA IX. This makes N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide an ideal tool for studying the role of CA IX in cancer cell proliferation and tumor growth. However, one of the limitations of using N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in scientific research. One potential application is the development of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide-based therapeutics for the treatment of cancer. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to be effective in inhibiting CA IX activity in vitro and in vivo, making it a promising candidate for the development of CA IX-targeted cancer therapies.
Another future direction is the use of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide in the development of diagnostic tools for cancer. CA IX is overexpressed in several types of cancer cells, and the inhibition of its activity by N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide can be used to detect the presence of cancer cells in patients.
Conclusion
In conclusion, N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, or N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide, is a sulfonamide compound that has gained significant interest in scientific research. It has been extensively studied for its various applications in different fields of research, including biochemistry, pharmacology, and chemical biology. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to be a potent inhibitor of CA IX, an enzyme that is overexpressed in several types of cancer cells, making it a promising candidate for the development of CA IX-targeted cancer therapies.
Synthesemethoden
The synthesis of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4,5-dimethyl-2-nitrophenol with propylamine, followed by the reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with sulfonyl chloride to form N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide. This synthesis method has been reported to yield high purity and high yield of N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells, including breast, lung, and kidney cancer. N,N,4,5-tetramethyl-2-propoxybenzene-1-sulfonamide has been shown to inhibit CA IX activity in vitro and in vivo, leading to a decrease in cancer cell proliferation and tumor growth.
Eigenschaften
Molekularformel |
C13H21NO3S |
|---|---|
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
N,N,4,5-tetramethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-6-7-17-12-8-10(2)11(3)9-13(12)18(15,16)14(4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
BGTJNVZIZHFUHG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



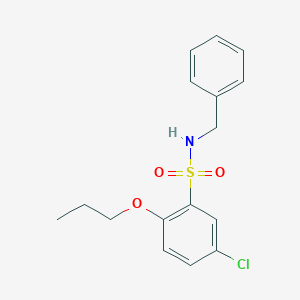
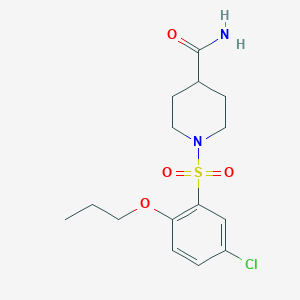
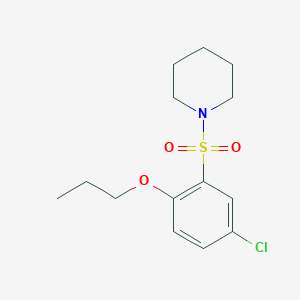





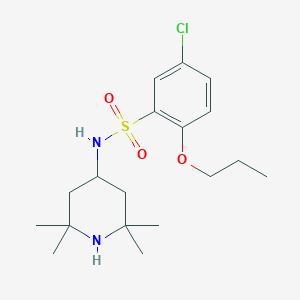
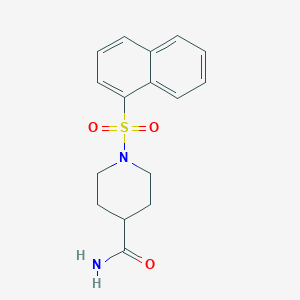

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
